molecular formula C20H16ClNOS B2893122 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide CAS No. 321431-74-7

4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide

Cat. No.: B2893122
CAS No.: 321431-74-7
M. Wt: 353.86
InChI Key: PZGRNSDZOULOIN-UHFFFAOYSA-N
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Description

4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is a chemical compound with the molecular formula C20H16ClNOS . It is also known by other names such as 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide and Benzamide, 4-chloro-N-[4-[(phenylthio)methyl]phenyl]- .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a carboxamide group and a 4-[(phenylsulfanyl)methyl]phenyl group at the para position . The molecule has a molecular weight of 353.87 .

Scientific Research Applications

Synthesis and Industrial Applications

4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide and its derivatives are involved in various synthesis processes. For instance, Yang Jian-she (2009) reported on the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate of Tianeptine, which has implications for industrial production due to its high yield and lower cost (Yang Jian-she, 2009).

Pharmacological Properties

The pharmacological properties of derivatives of this compound are significant. Qin Yue et al. (2011) explored the absorption, distribution, metabolism, and excretion of GDC-0449, a potent inhibitor of the Hedgehog signaling pathway, demonstrating its extensive metabolism in rats and dogs (Qin Yue et al., 2011).

Anticonvulsant Properties

The compound's derivatives have also been investigated for their anticonvulsant properties. M. Kubicki et al. (2000) determined the crystal structures of three anticonvulsant enaminones, which included derivatives of the compound, highlighting their potential in anticonvulsant applications (M. Kubicki et al., 2000).

Material Science Applications

In the field of material science, derivatives of this compound have been used in synthesizing novel materials. S. Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units using a derivative, indicating its utility in creating new polymeric materials (S. Hsiao et al., 2000).

Antimicrobial Studies

The compound's derivatives have also shown potential in antimicrobial studies. M. Lahtinen et al. (2014) synthesized and characterized several sulfanilamide derivatives, examining their thermal properties and screening them for antibacterial and antifungal activities (M. Lahtinen et al., 2014).

Mechanism of Action

Target of Action

The primary target of the compound 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would depend on the compound’s target and mode of action. For example, if the compound inhibits an enzyme, the result could be a decrease in the production of a certain metabolite. If the compound activates a receptor, it could trigger a cellular response.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more. For example, certain compounds may only be active under acidic conditions, while others may be more stable at lower temperatures.

Safety and Hazards

The safety and hazards associated with 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide are not specified in the available resources .

Future Directions

The future directions for the study and application of 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide are not specified in the available resources .

Properties

IUPAC Name

4-chloro-N-[4-(phenylsulfanylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNOS/c21-17-10-8-16(9-11-17)20(23)22-18-12-6-15(7-13-18)14-24-19-4-2-1-3-5-19/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGRNSDZOULOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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